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4-ethoxy-N-(4-sulfamoylphenyl)benzamide

Cat. No.: B5576355
M. Wt: 320.4 g/mol
InChI Key: ILXMQSVOGADEIB-UHFFFAOYSA-N
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Description

Significance of Sulfonamide and Benzamide (B126) Derivatives in Medicinal Chemistry Research

The sulfonamide functional group (-SO2NH2) is a cornerstone of medicinal chemistry, most famously associated with the discovery of the first commercially available antibacterial drugs. researchgate.netnanobioletters.com Beyond their antimicrobial properties, sulfonamides are versatile pharmacophores that can be found in drugs with a wide range of applications. nih.govrsc.org Their ability to act as mimics of p-aminobenzoic acid (PABA), an essential nutrient for bacteria in the synthesis of folic acid, underpins their antibacterial effect. nanobioletters.com This mechanism of action, competitive inhibition of the enzyme dihydropteroate (B1496061) synthetase, highlights the role of sulfonamides as enzyme inhibitors. researchgate.netnanobioletters.com

Similarly, the benzamide moiety, an amide derivative of benzoic acid, is a privileged scaffold in drug development. Its structural rigidity and capacity for diverse substitutions allow medicinal chemists to fine-tune the pharmacological properties of a molecule. The benzamide core is present in a multitude of approved drugs, demonstrating its versatility and importance in creating effective therapeutic agents. nanobioletters.com

Overview of Pharmacological Activities Associated with Sulfamoyl-Benzamide Scaffolds

The combination of a sulfonamide and a benzamide group into a single molecular scaffold, as seen in sulfamoyl-benzamide derivatives, has given rise to compounds with a broad spectrum of pharmacological activities. These activities are often rooted in the ability of the sulfonamide group to bind to the active sites of various enzymes.

Research into this class of compounds has revealed their potential as:

Carbonic Anhydrase Inhibitors: Many sulfamoyl-benzamide derivatives have been investigated for their ability to inhibit carbonic anhydrases (CAs), a family of metalloenzymes. nih.govnih.gov Inhibition of specific CA isoforms is a therapeutic strategy for conditions such as glaucoma. drugbank.comresearchgate.net

Antimicrobial Agents: Building on the historical success of sulfonamides, novel sulfamoyl-benzamide compounds continue to be explored for their antibacterial and antifungal properties. nih.govnih.gov

Anticancer Agents: Certain derivatives have shown potential in cancer therapy, for instance, by targeting tumor-associated carbonic anhydrase isoforms like CA IX. nih.gov

Antidiabetic Agents: Some sulfamoyl-benzamide derivatives have been designed and synthesized as potential glucokinase activators, which could be a therapeutic approach for type 2 diabetes.

NTPDase Inhibitors: Recent studies have explored sulfamoyl-benzamides as selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are implicated in physiological and pathological processes like thrombosis, diabetes, inflammation, and cancer. rsc.org

The diverse pharmacological profiles of these compounds underscore the value of the sulfamoyl-benzamide scaffold in medicinal chemistry research.

Rationale for Investigating 4-ethoxy-N-(4-sulfamoylphenyl)benzamide within Academic Contexts

While specific research on this compound is not extensively documented in publicly available literature, the rationale for its investigation within an academic setting can be inferred from the established importance of its structural components. The synthesis of a library of related compounds around a core scaffold is a common strategy in drug discovery to explore the structure-activity relationship (SAR).

The parent compound, N-(4-sulfamoylphenyl)benzamide, serves as a fundamental research scaffold. The introduction of an ethoxy group (-OCH2CH3) at the 4-position of the benzamide ring in this compound is a deliberate modification aimed at exploring how this change affects the molecule's physicochemical properties and, consequently, its biological activity. Such modifications can influence factors like solubility, lipophilicity, and the ability to form hydrogen bonds, all of which are critical for a molecule's interaction with biological targets.

Academic research on this specific compound would likely focus on its synthesis, characterization, and subsequent screening for a range of biological activities, drawing from the known pharmacological profile of the broader sulfamoyl-benzamide class. This could include, but is not limited to, its potential as a carbonic anhydrase inhibitor, an antimicrobial agent, or an inhibitor of other relevant enzymes.

Detailed Research Findings

Table 1: Illustrative Biological Activity of Related N-(4-sulfamoylphenyl)benzamide Derivatives This table presents data for related compounds to showcase the research context and is not data for this compound.

Compound Name Target Activity Reference
Benzamide-4-sulfonamide derivatives Human Carbonic Anhydrase I, II, VII, IX Low nanomolar to subnanomolar inhibition nih.gov
2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid h-NTPDase8 IC50 = 0.28 ± 0.07 μM rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16N2O4S B5576355 4-ethoxy-N-(4-sulfamoylphenyl)benzamide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethoxy-N-(4-sulfamoylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-2-21-13-7-3-11(4-8-13)15(18)17-12-5-9-14(10-6-12)22(16,19)20/h3-10H,2H2,1H3,(H,17,18)(H2,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILXMQSVOGADEIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 4-ethoxy-N-(4-sulfamoylphenyl)benzamide

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the most logical disconnection occurs at the amide bond (a C-N bond), as this is a robust and well-understood transformation in organic synthesis.

Disconnecting the amide bond of the target molecule yields two primary precursor molecules. This strategic bond cleavage points to a convergent synthesis pathway where two main fragments are prepared separately and then combined in a final step.

Precursor 1: The Carboxylic Acid Moiety. This component is 4-ethoxybenzoic acid . This aromatic carboxylic acid provides the benzoyl portion of the final molecule.

Precursor 2: The Amine Moiety. This component is 4-aminobenzenesulfonamide , commonly known as sulfanilamide (B372717) . This molecule provides the N-phenylsulfonamide portion.

The forward reaction, therefore, involves the formation of an amide link between the carboxyl group of 4-ethoxybenzoic acid and the amino group of sulfanilamide. A direct reaction between a carboxylic acid and an amine to form an amide is typically inefficient and requires high temperatures. Consequently, the carboxylic acid must first be "activated" to facilitate the reaction under milder conditions. This activation is the cornerstone of the classical synthetic approaches discussed below.

Table 1: Key Precursors for the Synthesis of this compound

Precursor Name Chemical Structure Role in Synthesis
4-Ethoxybenzoic Acid C₉H₁₀O₃ Provides the ethoxy-substituted benzoyl group. nih.govsimsonpharma.com

Modern Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry emphasizes the development of more environmentally benign and efficient processes. These principles can be applied to the synthesis of this compound.

A major goal of green chemistry is to reduce or eliminate the use of hazardous organic solvents like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM), which are common in amide bond formation. rsc.org

Solvent-Free Synthesis: Research has explored solvent-free ("neat") conditions for amide synthesis. One such method involves the direct thermal condensation of a carboxylic acid and an amine, though this often requires high temperatures. unimi.it A milder approach uses enol esters, such as vinyl benzoate, which can react directly with amines at room temperature without the need for a solvent or activator. tandfonline.comtandfonline.com Another green method involves using boric acid as a catalyst for the direct amidation of carboxylic acids and amines. sciepub.com

Aqueous Medium Synthesis: Performing reactions in water is highly desirable from a green chemistry perspective. Certain amide coupling systems are compatible with aqueous conditions. For instance, the use of water-soluble coupling reagents like EDC·HCl has been shown to be effective for peptide synthesis in water. rsc.org Furthermore, the synthesis of sulfonamides from sulfonyl chlorides has been successfully demonstrated in an aqueous medium, highlighting the potential to make the entire synthetic sequence greener. rsc.org These methods reduce organic waste and often simplify product isolation.

Analogues and Derivative Synthesis Strategies

The core structure of this compound serves as a valuable scaffold for the development of new bioactive molecules. The synthesis of analogues and derivatives allows for the systematic exploration of structure-activity relationships.

A primary strategy for generating analogues involves modifying the substitution patterns on both the phenyl ring originating from sulfanilamide and the benzamide (B126) ring from 4-ethoxybenzoic acid. Research has shown that introducing a variety of substituents on the benzoyl moiety can significantly influence the biological activity of the resulting compounds.

Table 2: Examples of Synthesized N-(4-sulfamoylphenyl)benzamide Derivatives with Substitutions on the Benzamide Ring

Derivative NameSubstitution on Benzamide Ring
4-Methyl-N-(4-sulfamoylphenyl)benzamide4-Methyl
4-Methoxy-N-(4-sulfamoylphenyl)benzamide4-Methoxy
4-Nitro-N-(4-sulfamoylphenyl)benzamide4-Nitro
4-Chloro-N-(4-sulfamoylphenyl)benzamide4-Chloro
2-Hydroxy-N-(4-sulfamoylphenyl)benzamide2-Hydroxy

Source: Adapted from research on N-(4-sulfamoylphenyl)benzamide derivatives. researchgate.net

Similarly, modifications can be introduced on the phenyl ring of the sulfanilamide moiety. However, the synthesis of such analogues would require starting from appropriately substituted 4-aminobenzenesulfonamides.

The amide bond itself can be replaced with other groups that mimic its geometry and hydrogen bonding capabilities. Examples of amide bioisosteres include thioamides, ureas, and triazoles. researchgate.net The sulfonamide group is another key pharmacophore that can be replaced. For instance, a sulfonamide can be bioisosterically replaced with a sulfinamide or other acidic functional groups.

The ether linkage (ethoxy group) can also be a target for bioisosteric modification. It could be replaced with a thioether, an alkyl chain, or other groups to explore the impact on lipophilicity and binding interactions.

Table 3: Potential Bioisosteric Replacements in the this compound Scaffold

Original Functional GroupPotential BioisosteresRationale
Amide (-CONH-)Thioamide (-CSNH-), Urea (-NHCONH-), TriazoleMimic amide geometry and hydrogen bonding. researchgate.net
Sulfonamide (-SO2NH2)Sulfinamide (-SONH2), Carboxylic Acid (-COOH)Maintain acidic character and hydrogen bonding potential.
Ethoxy (-OCH2CH3)Thioether (-SCH2CH3), Propyl (-CH2CH2CH3)Modulate lipophilicity and steric bulk.

Creating hybrid molecules by combining the this compound scaffold with other known bioactive pharmacophores is a promising strategy to develop compounds with novel or enhanced biological activities. This approach aims to leverage the properties of both parent molecules.

For example, the sulfamoylbenzamide scaffold has been incorporated into molecules targeting various biological systems. Research has shown the synthesis of sulfamoyl benzamide derivatives that are linked to other heterocyclic rings known for their biological relevance. semanticscholar.org An efficient two-step synthesis for 4-amino-N-(4-carbamoylphenyl)benzamide, an intermediate for pigments, highlights the industrial applicability of such derivatization strategies. researchgate.net

The synthesis of such hybrids typically involves multi-step reaction sequences where the core scaffold is functionalized to allow for coupling with the second bioactive moiety. This could involve introducing reactive handles, such as amino or carboxylic acid groups, onto the parent molecule to facilitate the final coupling step.

Spectroscopic and Structural Elucidation in Research Context

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of atomic nuclei, the precise connectivity and chemical environment of atoms can be determined.

In a typical ¹H NMR spectrum for 4-ethoxy-N-(4-sulfamoylphenyl)benzamide, distinct signals corresponding to the different types of protons would be expected. The ethoxy group would exhibit a triplet for the methyl (–CH₃) protons and a quartet for the methylene (B1212753) (–OCH₂–) protons due to coupling with each other. The aromatic protons on the two benzene (B151609) rings would appear as a series of doublets and multiplets in the characteristic aromatic region of the spectrum. The protons of the sulfamoyl group (–SO₂NH₂) and the amide proton (–NH–) would typically appear as singlets, which may be broad and can exchange with deuterium (B1214612) oxide (D₂O).

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Ethoxy -CH₃ 1.4 - 1.5 Triplet
Ethoxy -OCH₂- 4.0 - 4.2 Quartet
Aromatic Protons 7.0 - 8.2 Multiplets/Doublets
Amide -NH- ~10.0 Singlet (broad)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The ethoxy group carbons would appear in the upfield region of the spectrum. The aromatic carbons would generate several signals in the mid-range, and the carbonyl carbon of the amide group would be found in the downfield region.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Ethoxy -CH₃ ~14
Ethoxy -OCH₂- ~64
Aromatic Carbons 115 - 145
Carbonyl Carbon (C=O) ~165

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net The spectrum of this compound would be expected to show characteristic absorption bands for the N-H, C=O, S=O, and C-O bonds.

Key vibrational frequencies would confirm the presence of the amide and sulfonamide functionalities. The N-H stretching vibrations of the amide and sulfamoyl groups typically appear as distinct bands. The carbonyl (C=O) stretch of the amide is a strong, characteristic absorption. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfamoyl group are also prominent and readily identifiable.

Table 3: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amide N-H Stretch 3350 - 3450
Carbonyl C=O Stretch 1630 - 1680
Sulfonamide S=O Asymmetric Stretch 1300 - 1350
Sulfonamide S=O Symmetric Stretch 1140 - 1180

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the electronic structure and geometry of a molecule. These methods are fundamental to understanding its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. researchgate.netresearchgate.netnih.gov By optimizing the molecular geometry, DFT calculations can predict the most stable three-dimensional arrangement of atoms.

A key aspect of this analysis is the examination of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The difference in energy between the HOMO and LUMO, known as the energy gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests a more reactive molecule. nih.gov

Table 1: Hypothetical DFT-Calculated Electronic Properties of 4-ethoxy-N-(4-sulfamoylphenyl)benzamide

ParameterValue
HOMO EnergyData not available
LUMO EnergyData not available
Energy Gap (ΔE)Data not available
Dipole MomentData not available

This table represents the type of data that would be generated from DFT calculations. The values are placeholders as specific computational studies for this compound are not available.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule. researchgate.net It helps in identifying the regions that are rich or deficient in electrons. These maps use a color spectrum, typically with red indicating electron-rich areas (negative potential), which are prone to electrophilic attack, and blue representing electron-poor regions (positive potential), which are susceptible to nucleophilic attack. researchgate.net The MEP map for this compound would reveal the reactive sites and potential for intermolecular interactions, such as hydrogen bonding. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the interactions between filled and vacant orbitals, which can reveal information about charge transfer, delocalization of electron density, and the strength of intramolecular interactions. nih.gov For this compound, NBO analysis would quantify the stability arising from hyperconjugative interactions and charge delocalization between the phenyl rings and the sulfamoyl and benzamide (B126) moieties.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. It is particularly important in drug discovery for understanding how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme.

Molecular docking simulations would place this compound into the binding site of a specific biological target. These simulations calculate the binding affinity, or the strength of the interaction, which is often expressed as a docking score. A lower docking score typically indicates a more favorable binding interaction. The analysis would predict the types of interactions formed, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein.

Beyond predicting the binding mode, molecular docking can identify the specific amino acid residues within the protein's binding pocket that are crucial for the interaction. By analyzing the docked conformation of this compound, researchers could pinpoint the key residues that form hydrogen bonds or other significant interactions with the ethoxy, sulfamoyl, or benzamide groups of the molecule. This information is vital for understanding the mechanism of action and for the rational design of more potent and selective analogs.

Table 2: Hypothetical Molecular Docking Results for this compound with a Target Protein

ParameterValue
Target ProteinData not available
Binding Affinity (kcal/mol)Data not available
Key Interacting ResiduesData not available
Types of InteractionsData not available

This table illustrates the kind of data that would be produced from molecular docking studies. The values are placeholders due to the absence of specific research on this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies are computational methods aimed at establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Biological Activity based on Molecular Descriptors

The development of predictive QSAR models is a cornerstone of modern drug discovery, allowing for the estimation of a compound's biological activity from its molecular structure. This process involves calculating a variety of molecular descriptors, which are numerical values that encode different aspects of a molecule's physicochemical properties.

For a compound like this compound, these descriptors would typically fall into several categories:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Geometrical descriptors: These relate to the 3D arrangement of the atoms.

Electronic descriptors: These quantify properties like charge distribution and polarizability.

Lipophilicity descriptors: Commonly represented by LogP, this describes the compound's partitioning between an oily and an aqueous phase.

Once calculated for a series of related molecules with known biological activities, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are employed to build a mathematical equation that correlates the descriptors with the activity. While QSAR studies have been performed on various sulfonamide and benzamide series, a specific, validated QSAR model for this compound and its close analogs is not described in the available literature.

Application of Machine Learning in Activity Prediction

Machine learning (ML) has emerged as a powerful tool in QSAR, capable of handling complex, non-linear relationships between molecular features and biological activity. nih.govbiorxiv.org Algorithms such as Random Forests (RF), Support Vector Machines (SVM), and Deep Neural Networks (DNN) can be trained on large datasets of chemical structures and their associated activities. nih.govbiorxiv.org

These trained models can then be used to predict the activity of new, untested compounds. For instance, a model could be trained on a diverse library of sulfonamides to predict their potential inhibitory activity against a specific enzyme. Such an approach could hypothetically be applied to this compound to predict its biological profile, but no published studies demonstrating this specific application were found. biorxiv.org The success of these models relies heavily on the quality and diversity of the training data. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore these aspects.

Prediction of Molecular Reactivity and Stability

Computational quantum mechanics methods, particularly Density Functional Theory (DFT), are used to predict the electronic structure, reactivity, and stability of molecules. nih.gov

Key parameters derived from DFT calculations include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are fundamental to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting how the molecule will interact with other molecules, for example, through hydrogen bonding. nih.gov

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and electronegativity can be calculated to provide a quantitative measure of the molecule's reactivity and stability. nih.gov

While DFT studies have been conducted on compounds like 4-ethoxy-2,3-difluoro benzamide to analyze these properties, a similar detailed investigation for this compound is not documented in the available scientific literature. nih.govresearchgate.net

Molecular Mechanisms of Biological Activity in Vitro and Cellular Level

Inhibition of Carbonic Anhydrase (CA) Isoforms

The primary and most studied activity of the N-(4-sulfamoylphenyl)benzamide scaffold is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for various physiological processes.

Studies on series of benzamide-4-sulfonamides have demonstrated potent inhibitory activity against several human (h) carbonic anhydrase isoforms. These compounds are effective inhibitors of the cytosolic isoforms hCA I and hCA II, the brain-abundant hCA VII, and the tumor-associated transmembrane isoform hCA IX.

Research on analogous compounds shows that derivatives within this class typically exhibit low nanomolar to subnanomolar inhibition constants (Kᵢ) against the highly active hCA II, VII, and IX isoforms. acgpubs.org The cytosolic isoform hCA I is generally inhibited with slightly lower affinity, with Kᵢ values often in the nanomolar range. acgpubs.org The inhibitory power of these compounds is evaluated using stopped-flow CO₂ hydrase assays, which measure the catalytic activity of the enzyme. acgpubs.org

Below is a representative data table of inhibition constants (Kᵢ) for a closely related series of N-substituted-4-sulfamoylbenzamides against key hCA isoforms, illustrating the general potency of this chemical class.

Compound SerieshCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA VII (Kᵢ, nM)hCA IX (Kᵢ, nM)
Benzamide-4-sulfonamides5.3–334Low NanomolarLow NanomolarSubnanomolar to Low Nanomolar
Data is representative of the compound class and not specific to 4-ethoxy-N-(4-sulfamoylphenyl)benzamide.

The fundamental mechanism of carbonic anhydrase inhibition by this class of compounds involves the interaction of the sulfonamide group (–SO₂NH₂) with the zinc ion (Zn²⁺) located in the enzyme's active site. The sulfonamide moiety coordinates to the metal ion in a tetrahedral geometry, displacing the zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the catalytic cycle. acgpubs.org

The benzamide (B126) portion of the molecule extends from the active site, and its substituents can form additional hydrogen bonds and van der Waals interactions with amino acid residues lining the cavity. These interactions significantly influence the binding affinity and isoform selectivity of the inhibitor. The specific orientation and interactions of the ethoxy group of this compound would determine its precise inhibitory profile against different CA isoforms.

Modulation of Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases) Activity

While specific data for this compound is not available, the broader exploration of sulfonamide derivatives against ectonucleotidases, including the h-NTPDase family, is an emerging area of research. These enzymes are critical in regulating purinergic signaling by hydrolyzing extracellular nucleotides like ATP and ADP.

Research into the effects of sulfonamide-containing compounds on the h-NTPDase family is less mature than for carbonic anhydrases. Specific inhibitory data for benzamide derivatives against h-NTPDase1, -2, -3, and -8 are not well-documented in the public domain. However, the structural diversity of sulfonamides makes them plausible candidates for interacting with the nucleotide-binding pocket of these enzymes. Future studies would be required to determine if this compound possesses selective inhibitory activity against any of these isoforms.

Ectonucleotidases operate in a cascade to control the local concentrations of purinergic signaling molecules. The canonical pathway involves the hydrolysis of ATP to ADP by NTPDase1 (CD39), followed by the conversion of AMP to adenosine (B11128) by ecto-5'-nucleotidase (CD73). Alternative pathways also exist, involving other enzymes like NTPDase2 and NTPDase3. Inhibition of any of these enzymes would shift the balance of extracellular nucleotides and nucleosides, thereby modulating cellular responses in contexts such as inflammation and immunity. The potential role of this compound in these pathways remains to be elucidated.

Cellular Antiproliferative Activity in Neoplastic Models

The antiproliferative activity of sulfonamide derivatives is an area of active cancer research, partly due to the role of tumor-associated carbonic anhydrase isoforms like hCA IX in promoting cancer cell survival and proliferation.

While specific studies on the antiproliferative effects of this compound are not found, related N-(benzimidazol-2-yl)-substituted benzamide derivatives have demonstrated antiproliferative activity against breast cancer cell lines, such as MCF-7. nih.gov In these studies, structure-activity relationship analyses have indicated that substitutions on the benzamide ring can significantly influence potency. nih.gov For instance, the presence of electron-donating groups has been shown to enhance activity against certain cancer cell lines. nih.gov The antiproliferative effects are typically assessed using assays like the MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) method, which measures cell viability. nih.gov

The potential antiproliferative action of this compound would likely be linked to its inhibition of tumor-relevant CA isoforms, leading to a disruption of pH regulation in cancer cells and subsequent inhibition of their growth. However, direct experimental evidence is required to confirm this hypothesis and to determine its efficacy against various neoplastic models.

In Vitro Screening Against Cancer Cell Lines (e.g., Ovarian, Colon, Pancreatic)

While comprehensive screening data for this compound against a wide array of cancer cell lines is not extensively documented in publicly available literature, the broader family of benzamide and sulfonamide derivatives has demonstrated notable anti-proliferative effects. For instance, various studies have highlighted the in vitro cytotoxicity of novel benzamide derivatives against human colon cancer cell lines such as HCT-116 and HT-29 nih.govmdpi.comnih.govnih.govorientjchem.org. Research into related compounds has also shown activity against ovarian and pancreatic cancer cell lines nih.govnih.govnih.govmdpi.com. However, specific IC₅₀ values for this compound against ovarian, colon, and pancreatic cancer cell lines are not available in the reviewed literature.

Investigation of Cell Cycle Modulation (e.g., G2/M arrest)

A significant mechanism of action for many anticancer compounds is the disruption of the cell cycle. N-substituted benzamides have been observed to induce a cell cycle block at the G2/M phase. This arrest prevents cancer cells from proceeding through mitosis, ultimately leading to cell death. Studies on related benzamide compounds have shown that they can induce G2/M arrest through the modulation of key cell cycle regulatory proteins medsci.orgnih.govnih.govresearchgate.netresearchgate.net. Specifically, declopramide (B1670142), a related N-substituted benzamide, was found to cause a G2/M cell cycle block prior to the induction of apoptosis nih.gov. While it is plausible that this compound may operate through a similar mechanism, direct experimental evidence confirming G2/M arrest by this specific compound is pending.

Induction of Apoptotic Pathways

Apoptosis, or programmed cell death, is a critical pathway for the elimination of cancerous cells. Research on N-substituted benzamides has demonstrated their ability to trigger apoptosis. The mechanism often involves the intrinsic mitochondrial pathway, characterized by the release of cytochrome c into the cytosol and the subsequent activation of caspase-9 nih.govnih.govresearchgate.net. For example, studies using declopramide showed that it induced apoptosis in both murine and human cancer cell lines, an effect that could be inhibited by overexpressing the anti-apoptotic protein Bcl-2 nih.govresearchgate.net. This suggests that the apoptotic response is mediated through the mitochondrial pathway. The involvement of this compound in these specific apoptotic signaling cascades remains an area for future investigation.

Interaction with Specific Cellular Targets in Proliferative Processes

The precise molecular targets of this compound within cancer cells have not been fully elucidated. However, research on analogous compounds provides some insights. For example, certain benzamide derivatives have been found to target melanoma cells selectively nih.gov. The sulfonamide moiety also suggests potential interactions with enzymes involved in nucleotide synthesis, a critical process for proliferating cells. Further research is required to identify the specific binding partners and signaling pathways affected by this compound in cancer cells.

Antimicrobial Target Modulation Studies

The sulfonamide component of this compound suggests a potential for antimicrobial activity, a characteristic feature of sulfa drugs.

Enzyme Inhibition in Bacterial Pathways (e.g., Dihydropteroate (B1496061) Synthase, DHPS)

The primary target of sulfonamide antimicrobial agents is dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway nih.gov. This enzyme is crucial for the production of folic acid, which is essential for DNA synthesis and repair in bacteria. Sulfonamides act as competitive inhibitors of DHPS, mimicking the natural substrate, para-aminobenzoic acid (pABA). By blocking this enzyme, they halt bacterial growth and replication. It is hypothesized that this compound could similarly inhibit DHPS, but specific enzyme inhibition constants (Ki) or IC₅₀ values for this compound are not yet reported.

Efficacy against Drug-Resistant Strains (e.g., MRSA) in Cell-Based Assays

The emergence of antibiotic-resistant bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA), is a major global health concern. Consequently, there is a continuous search for new antimicrobial agents effective against these strains. While some novel benzamide derivatives have shown bactericidal activity against MRSA isolates, with reported Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values, specific data for this compound is not available nih.govresearchgate.net. The potential efficacy of this compound against MRSA and other drug-resistant bacteria warrants further investigation through cell-based assays.

Antifungal Activity Studies

While the broader class of N-phenylbenzamides and sulfonamides has been a source of compounds with demonstrated antifungal properties, specific data on the in vitro antifungal activity of this compound is not extensively detailed in the current body of scientific literature. Studies on related compounds, such as N-[(4-sulfamoylphenyl)methyl][1,1′-biphenyl]-4-carboxamide, have indicated that the sulfamoylphenyl moiety can be a component of molecules with fungistatic and fungicidal effects, potentially by affecting the cell membrane of Candida species. mdpi.com Other research has explored different N-phenylbenzamide derivatives, which have shown inhibitory activity against various fungi by targeting enzymes like aspartic proteinases. nih.gov However, without direct testing of this compound against pathogenic fungi, its specific mechanisms and spectrum of activity remain uncharacterized.

Antiviral Mechanism Elucidation (e.g., Enterovirus Replication Inhibition)

The potential for benzamide derivatives to act as antiviral agents has been an area of active research. For instance, a series of N-phenylbenzamide derivatives were identified as inhibitors of Enterovirus 71 (EV71), a significant human pathogen. mdpi.com The mechanism for some related sulfamoylbenzamide (SBA) derivatives has been elucidated in the context of hepatitis B virus (HBV), where they were found to inhibit the assembly of viral nucleocapsids. nih.govgoogle.com This action was specific to HBV capsid protein and interfered with the encapsidation of pregenomic RNA, a critical step in viral replication. nih.gov While these findings highlight potential antiviral mechanisms within the broader chemical class, specific studies elucidating the antiviral mechanism of this compound, particularly against enteroviruses, have not been reported.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Studies

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of Alzheimer's disease. The benzamide scaffold is a feature in various cholinesterase inhibitors. Research into benzenesulfonamides that incorporate a benzamide structure has revealed compounds with potent inhibitory activity against both AChE and human carbonic anhydrases (hCA). nih.gov For example, a series of N-(1-(4-Methoxyphenyl)-3-oxo-3-((4-(N-(substituted)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamides demonstrated significant inhibitory potential in the nanomolar range against both AChE and hCA isoforms. nih.gov Similarly, other studies have evaluated different series of N-phenyl benzamide derivatives, identifying compounds with micromolar inhibitory concentrations (IC₅₀) against AChE. nih.govresearchgate.net Despite the activity found in these related structural classes, specific IC₅₀ values and detailed kinetic studies for the inhibition of AChE and BChE by this compound are not present in the available literature.

Anticonvulsant Activity in Mechanistic Cellular Models

The search for novel antiepileptic drugs has led to the investigation of various chemical structures, including benzamide and sulfonamide derivatives. Studies have shown that compounds from the 4-aminobenzamide (B1265587) class can exhibit potent anticonvulsant effects in models like the maximal electroshock-induced seizure (MES) test. nih.gov Furthermore, a series of sulfamide (B24259) derivatives were synthesized and evaluated, leading to the identification of a candidate with broad-spectrum anticonvulsant activity, mechanistically linked to the inhibition of voltage-gated sodium and N-type calcium channels, as well as the opening of potassium channels. nih.gov Although these findings establish the potential for related structures to possess anticonvulsant properties, there is currently no published data from mechanistic cellular models, such as patch-clamp electrophysiological studies on neuronal ion channels or assessments in cellular seizure models, for this compound.

Structure Activity Relationship Sar and Rational Design

Impact of Substituents on Biological Activities

The biological profile of the 4-ethoxy-N-(4-sulfamoylphenyl)benzamide scaffold is highly dependent on the nature and position of its substituents. These modifications influence the molecule's electronic properties, three-dimensional shape, and lipophilicity, which collectively determine its interaction with biological targets.

The electronic landscape of this compound is defined by a balance between electron-donating and electron-withdrawing groups.

Electron-Donating Group: The ethoxy (-OCH2CH3) group at the para-position of the benzoyl ring is an electron-donating group. It increases electron density in the aromatic ring through resonance.

Electron-Withdrawing Group: The sulfonamide (-SO2NH2) group is strongly electron-withdrawing, which reduces the electron density of the N-phenyl ring and increases the acidity of the sulfonamide protons. ijpsonline.com

In related sulfonamide structures, the introduction of electron-withdrawing groups, such as a nitro moiety, has been shown to increase antibacterial activity. nih.gov For the target compound, the powerful electron-withdrawing character of the aromatic sulfonyl group makes the adjacent nitrogen atom electropositive. ijpsonline.com This electronic interplay is critical; for instance, in antischistosomal N-phenylbenzamides, incorporating strong electron-withdrawing substituents like nitro (NO2) and trifluoromethyl (CF3) has been a key strategy in SAR exploration. nih.gov The presence of both donating (ethoxy) and withdrawing (sulfamoyl) functionalities suggests a polarized molecule, a feature that can be fine-tuned to optimize interactions within a specific protein binding site.

Steric factors, which relate to the size and shape of the molecule and its substituents, play a crucial role in how it fits into a biological target.

Conformational Flexibility: The amide linkage (-CONH-) allows for rotational freedom between the two aromatic rings, but this is influenced by the surrounding groups. The molecule will preferentially adopt a conformation that minimizes steric repulsions between the rings and their substituents. unina.it

Substituent Size: SAR studies on related N-phenylbenzamide series have indicated that bulky substituents near the amide bridge can be detrimental to activity, suggesting a preference for smaller groups in these positions to avoid steric clashes. acs.org The ethoxy group, while larger than a methoxy (B1213986) group, is relatively linear and may project away from the core scaffold, potentially minimizing negative steric impact. The substitution pattern (para on both rings) places the key functional groups at opposite ends of the molecule, which can be crucial for spanning a binding site and interacting with distinct pockets.

Lipophilicity, often expressed as logP or logD, is a fundamental physicochemical property that governs a molecule's ability to cross cellular membranes and affects its absorption, distribution, metabolism, and excretion (ADME). nih.govacs.org

Table 1: Summary of Substituent Effects on this compound

PropertyInfluencing Group(s)Effect on Molecular PropertiesPotential Impact on Biological Activity
Electronic Effects4-Ethoxy (donating) 4-Sulfamoyl (withdrawing)Creates a polarized electronic structure across the molecular scaffold. ijpsonline.comModulates binding affinity and interaction with target protein residues. nih.govnih.gov
Steric EffectsEthoxy group Overall substitution patternInfluences the preferred three-dimensional conformation and rotational freedom around the amide bond. unina.itacs.orgDetermines the goodness-of-fit within a receptor's binding pocket. acs.org
LipophilicityEthoxy group Aromatic ringsIncreases the molecule's lipid solubility (logP). nih.govresearchgate.netAffects cell membrane permeability, absorption, and distribution. acs.orgresearchgate.net

Identification of Pharmacophore Features

A pharmacophore is the essential three-dimensional arrangement of functional groups required for a molecule to exert a particular biological effect. For this compound, the key pharmacophoric features are derived from its constituent sulfonamide and benzamide (B126) scaffolds.

The typical pharmacophore model for many sulfonamide-based inhibitors consists of a zinc-binding group (ZBG), a central scaffold or linker, and a "cap" group that interacts with the wider binding site. azpharmjournal.com

Zinc-Binding Group (ZBG): The primary sulfonamide (-SO2NH2) is a classic ZBG. ijpsonline.comresearchgate.net Its nitrogen atom can coordinate with the zinc ion commonly found in the active site of metalloenzymes like carbonic anhydrases, which is a primary mechanism of inhibition for this class of drugs. azpharmjournal.com

Linker/Scaffold: The N-(phenyl)benzamide core acts as a rigid yet conformationally aware linker. It properly orients the ZBG and the cap group, ensuring they are positioned for optimal interaction with the target enzyme.

Cap Group: The 4-ethoxyphenyl moiety serves as the "cap." This part of the molecule typically extends into a more open region of the binding pocket, where it can form additional hydrogen bonds, hydrophobic, or van der Waals interactions, thereby enhancing potency and contributing to selectivity. azpharmjournal.com The so-called "tail approach" in designing sulfonamide inhibitors specifically involves modifying this part of the molecule to improve properties like isoform selectivity. acs.org

Table 2: Pharmacophoric Elements of this compound

Pharmacophoric FeatureCorresponding Molecular MoietyPotential Role in Biological Interaction
Hydrogen Bond Donor/Acceptor & Zinc-Binding Group-SO2NH2 (Sulfamoyl group)Acts as a key anchoring point, often by coordinating with metal ions (e.g., Zn2+) in enzyme active sites and forming hydrogen bonds. ijpsonline.comazpharmjournal.comresearchgate.net
Hydrogen Bond AcceptorC=O (Amide carbonyl)Participates in hydrogen bonding with amino acid residues in the target protein.
Hydrogen Bond DonorN-H (Amide)Can form hydrogen bonds to stabilize the ligand-receptor complex.
Hydrophobic/Aromatic RegionsTwo phenyl ringsEngage in hydrophobic and π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine).
Hydrophobic & H-Bond Acceptor Group4-Ethoxy groupInteracts with hydrophobic pockets and can act as a hydrogen bond acceptor, contributing to affinity and selectivity. acs.org

Development of Design Principles for Enhanced Selectivity and Potency

Rational design principles for modifying this scaffold aim to improve its effectiveness against a specific biological target while minimizing off-target effects.

Exploiting Isoform Differences: Many enzymes targeted by sulfonamides exist as multiple isoforms (e.g., carbonic anhydrases). These isoforms often have highly conserved active sites but differ in the amino acid residues at the entrance or in peripheral regions. chemrxiv.org Design strategies focus on modifying the "tail" portion of the inhibitor (the 4-ethoxyphenyl group) to introduce functionalities that can form specific interactions with non-conserved residues, thereby achieving isoform selectivity. acs.orgchemrxiv.org

Charge Complementarity: Optimizing the electrostatic profile of the inhibitor to match the electrostatic potential of the target's active site is a powerful strategy. nih.gov By making substituents more or less electron-rich, designers can enhance favorable electrostatic interactions or reduce repulsive ones, leading to tighter binding (potency) and better discrimination between targets (selectivity).

Conformational Restriction: Introducing constraints into the molecule, for example by adding cyclic structures or bulky groups, can lock it into a more "bioactive" conformation. This reduces the entropic penalty of binding and can lead to a significant increase in potency. unina.it However, this must be done carefully to avoid introducing steric clashes. acs.org

Comparative Analysis with Related Sulfonamide and Benzamide Scaffolds

The properties of this compound can be better understood by comparing it to its parent scaffolds.

Versus Simple Sulfonamides (e.g., Sulfanilamide): Simple sulfonamides like sulfanilamide (B372717) are known primarily as antibacterial agents that act as competitive inhibitors of dihydropteroate (B1496061) synthase by mimicking para-aminobenzoic acid (PABA). impactfactor.orgmdpi.com By acylating the aniline (B41778) nitrogen with a 4-ethoxybenzoyl group, the resulting molecule is structurally very different from PABA. This modification adds significant bulk and changes the electronic and lipophilic properties, likely shifting its biological activity away from folate synthesis inhibition towards other targets, such as carbonic anhydrases. ijpsonline.com The sulfonamide moiety is a versatile pharmacophore, and its incorporation into more complex structures is a common strategy to generate inhibitors for various enzymes. acs.orgresearchgate.net

Versus Simple Benzamides (e.g., N-phenylbenzamide): The benzamide scaffold is present in a wide range of biologically active compounds. nih.govacs.org The defining feature that distinguishes this compound from many other N-phenylbenzamides is the presence of the sulfamoyl group. This group provides a strong metal-chelating anchor and a potent hydrogen bonding center that is absent in simple benzamides. ijpsonline.comazpharmjournal.com This functionality dramatically expands the range of potential biological targets to include metalloenzymes, a class not typically addressed by simple benzamide structures.

Table 3: Comparative Analysis of Scaffolds

ScaffoldKey Structural FeaturesPrimary Mode of Action/Target ClassContribution to Target Compound
SulfanilamidePrimary aromatic amine, sulfonamide group. nih.govPABA antagonist, inhibits folate synthesis (antibacterial). impactfactor.orgmdpi.comProvides the key sulfamoyl group, a potent pharmacophore for enzyme inhibition (e.g., carbonic anhydrase). ijpsonline.comresearchgate.net
N-PhenylbenzamideTwo aromatic rings connected by an amide linker. nih.govacs.orgHighly variable; targets depend on ring substituents (e.g., antiprotozoal, antibacterial). nih.govacs.orgForms the core linker/scaffold, providing a framework for orienting the key functional groups.
This compoundCombination of sulfonamide and substituted benzamide features.Likely enzyme inhibition via zinc-binding, with specificity driven by the ethoxybenzoyl "tail". azpharmjournal.comacs.orgIntegrates the zinc-binding ability of sulfonamides with the tunable scaffold of benzamides for specific enzyme targeting.

Future Research Directions and Academic Prospects

Exploration of Novel Biological Targets for Sulfamoyl-Benzamide Scaffolds

The sulfamoyl-benzamide scaffold is a recognized pharmacophore present in a variety of therapeutic agents. nih.gov Future research should aim to identify and validate novel biological targets for derivatives of this scaffold, including 4-ethoxy-N-(4-sulfamoylphenyl)benzamide.

Detailed Research Findings: Recent studies have demonstrated the efficacy of sulfamoyl-benzamide derivatives against a range of targets. For instance, novel compounds with this scaffold have been synthesized and identified as allosteric activators of human glucokinase (GK), suggesting their potential in the treatment of type 2 diabetes. thesciencein.org Other research has focused on their role as selective inhibitors of human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases), which are implicated in thrombosis, inflammation, and cancer. nih.govrsc.org Specifically, derivatives have shown inhibitory activity against h-NTPDase1, -2, -3, and -8 in the sub-micromolar range. nih.govrsc.org Furthermore, the sulfamoylbenzamide chemotype is a known modulator of Hepatitis B virus (HBV) capsid assembly. nih.gov Given this precedent, future studies on this compound could explore its activity against these and other emerging targets, such as those involved in neurodegenerative diseases or various cancers. nih.govmdpi.com

ScaffoldBiological TargetTherapeutic Area
Sulfamoyl-benzamideGlucokinase (GK)Type 2 Diabetes
Sulfamoyl-benzamideh-NTPDasesThrombosis, Inflammation, Cancer
Sulfamoyl-benzamideHBV Capsid AssemblyHepatitis B
Sulfamoyl-benzamideCarbonic Anhydrase IXCancer, Bacterial Infections

Advanced Computational Approaches in Lead Optimization

The optimization of lead compounds is a critical and complex phase in drug discovery. ijpsjournal.com For this compound, advanced computational strategies can be pivotal in refining its structure to enhance efficacy and selectivity. depositolegale.it

Detailed Research Findings: Computational methods such as molecular docking and dynamics simulations are instrumental in understanding the binding interactions of ligands with their target proteins. rsc.orgresearchgate.net For example, molecular docking studies have been used to elucidate the interactions of sulfamoyl-benzamide derivatives with the active sites of h-NTPDase homology models. nih.govrsc.org Artificial intelligence and machine learning (AI/ML) are also transforming lead optimization by predicting binding affinities, ADMET properties, and other pharmacological parameters, thereby reducing the reliance on extensive experimental work. ijpsjournal.compreprints.org Future research on this compound should leverage these in silico tools to guide the design of new analogues with improved therapeutic profiles. depositolegale.it

Chemoinformatics and Data Mining for Structure-Function Relationships

Chemoinformatics and data mining are powerful tools for analyzing large datasets of chemical structures and biological activities to identify structure-activity relationships (SAR) and structure-function relationships. The application of these techniques to the sulfamoyl-benzamide class of compounds can accelerate the discovery of new therapeutic agents.

Detailed Research Findings: Systematic SAR studies of benzamide (B126) derivatives have led to the identification of potent inhibitors for various targets. For instance, research on tubulin inhibitors targeting the colchicine (B1669291) binding site has successfully identified potent and orally active compounds through systematic SAR analysis. nih.gov Similarly, SAR studies on sulfamoyl-benzamide derivatives have revealed that substitutions on the amide group can significantly influence their inhibitory activity against different h-NTPDase isoforms. nih.gov Applying chemoinformatic approaches to a library of compounds related to this compound could uncover crucial structural motifs responsible for specific biological activities and guide the design of more potent and selective molecules.

Development of Novel Synthetic Routes for Structural Diversity

The development of novel and efficient synthetic methodologies is crucial for generating structural diversity in a library of compounds based on the this compound scaffold. This diversity is essential for exploring a wider range of biological targets and for optimizing lead compounds.

Detailed Research Findings: The synthesis of sulfamoyl-benzamides is often straightforward, typically involving the coupling of a substituted benzoic acid with a sulfonamide-containing amine. researchgate.net Common methods utilize peptide coupling reagents like EDCI and HOBt. researchgate.net Research has also explored the synthesis of these compounds in aqueous media from chlorosulfonylbenzoic acid. nih.govrsc.org Future work could focus on developing more innovative and versatile synthetic routes, potentially employing novel catalysts or reaction conditions to introduce a broader array of functional groups and to create more complex and diverse chemical structures. mdpi.com

Investigation of Multi-Targeting Strategies for Complex Biological Systems

Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. mdpi.com A multi-targeting approach, where a single compound is designed to interact with multiple targets, can offer a more effective therapeutic strategy.

Detailed Research Findings: The benzamide scaffold has been successfully utilized in the design of multi-target agents. mdpi.com For example, benzamide-hydroxypyridinone hybrids have been developed as potential multi-targeting candidates for Alzheimer's disease by combining pharmacophores for MAO-B inhibition and iron chelation. nih.gov Another study designed a hybrid molecule based on the structures of a PPARγ partial agonist and an acetylcholinesterase inhibitor for a multi-target approach to elderly diseases. mdpi.com Given that the sulfamoyl-benzamide scaffold is present in compounds with diverse activities, this compound serves as an excellent starting point for designing novel multi-target ligands. Future research could focus on integrating additional pharmacophoric elements into its structure to simultaneously modulate different disease-related targets.

Potential Applications in Chemical Biology Probes and Tools

Chemical probes are small molecules used to study and manipulate biological systems. chemicalprobes.org The development of this compound and its derivatives as chemical probes could provide valuable tools for basic research.

Detailed Research Findings: To be effective, a chemical probe must exhibit high potency and selectivity for its target. The sulfamoyl-benzamide scaffold has been shown to yield highly potent and selective inhibitors for certain enzymes. nih.govrsc.orgrsc.org By modifying the this compound structure, for example, by incorporating reporter tags such as fluorophores or biotin, it could be converted into a chemical probe. Such probes would be invaluable for studying the physiological and pathological roles of their specific targets in cellular and in vivo models, aiding in target validation and elucidating biological pathways. nih.gov

Q & A

Basic Research Question

  • NMR Spectroscopy :
    • 1H NMR : Peaks at δ 1.35–1.45 ppm (triplet, -OCH2CH3), δ 6.8–7.9 ppm (aromatic protons).
    • 13C NMR : Signals at ~165 ppm (amide carbonyl), ~62 ppm (ethoxy -OCH2-) .
  • X-ray Crystallography : Monoclinic crystal system (space group P21/c) with hydrogen bonding between sulfamoyl NH and amide oxygen, confirming planar geometry .
    Advanced Tip : Use dynamic NMR to study rotational barriers of the sulfamoyl group .

How do structural modifications to the ethoxy or sulfamoyl groups affect the compound’s bioactivity?

Advanced Research Question
Structure-Activity Relationship (SAR) Insights :

Substituent Modification Biological Impact
Ethoxy (-OCH2CH3)Replacement with methoxy (-OCH3)Reduced lipophilicity, decreased CNS penetration
Sulfamoyl (-SO2NH2)Methylation to -SO2N(CH3)2Enhanced antimicrobial activity but lower solubility
Methodology :
  • In Silico Docking : Use AutoDock Vina to predict binding affinity to carbonic anhydrase IX (a cancer target). Ethoxy groups improve hydrophobic interactions .

What mechanistic approaches are used to elucidate the compound’s interaction with biological targets?

Advanced Research Question

  • Fluorescence Quenching : Monitor tryptophan residue fluorescence in bovine serum albumin (BSA) to calculate binding constants (Kb ≈ 10⁴ M⁻¹) .
  • Molecular Dynamics (MD) Simulations : Simulate binding to COX-2 over 100 ns; sulfamoyl group forms stable hydrogen bonds with Arg120 .

How can researchers resolve discrepancies in reported bioactivity data across studies?

Advanced Research Question
Common Contradictions :

  • Anticancer IC50 Variability : Differences in cell lines (e.g., MCF-7 vs. HeLa) and assay protocols (MTT vs. SRB).
    Resolution Strategies :
  • Standardized Assays : Use CLSI guidelines for antimicrobial testing.
  • Meta-Analysis : Pool data from PubChem and ChEMBL to identify outliers .

What advanced analytical techniques are employed to quantify the compound in biological matrices?

Advanced Research Question

  • LC-MS/MS : MRM transitions at m/z 345 → 198 (quantifier) and 345 → 152 (qualifier) with a LOD of 0.1 ng/mL .
  • Microscale Thermophoresis (MST) : Measure binding to serum proteins using a Monolith NT.115 system .

What are the critical physicochemical properties of this compound, and how do they influence formulation?

Basic Research Question

Property Value Method
Melting Point182–184°CDifferential Scanning Calorimetry
LogP2.8 ± 0.2Shake-flask method
Solubility0.12 mg/mL in PBS (pH 7.4)UV-Vis spectroscopy
Formulation Impact : Low solubility necessitates nanoemulsion or cyclodextrin complexation for in vivo delivery .

How can theoretical models guide the design of experiments for novel derivatives?

Advanced Research Question

  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to predict reactive sites for electrophilic substitution .
  • QSAR Models : Use MOE descriptors (e.g., PSA, molar refractivity) to correlate substituents with IC50 values in kinase assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.